molecular formula C9H13NO2S B12230155 2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole

2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole

Cat. No.: B12230155
M. Wt: 199.27 g/mol
InChI Key: XSYNFOMOGIFELJ-UHFFFAOYSA-N
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Description

2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methyl group and an oxolan-3-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with oxolan-3-yloxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[(tetrahydrofuran-3-yloxy)methyl]-1,3-thiazole
  • 2-Methyl-4-[(oxolan-2-yloxy)methyl]-1,3-thiazole
  • 2-Methyl-4-[(oxolan-4-yloxy)methyl]-1,3-thiazole

Uniqueness

2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole is unique due to the specific positioning of the oxolan-3-yloxy group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-methyl-4-(oxolan-3-yloxymethyl)-1,3-thiazole

InChI

InChI=1S/C9H13NO2S/c1-7-10-8(6-13-7)4-12-9-2-3-11-5-9/h6,9H,2-5H2,1H3

InChI Key

XSYNFOMOGIFELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2CCOC2

Origin of Product

United States

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